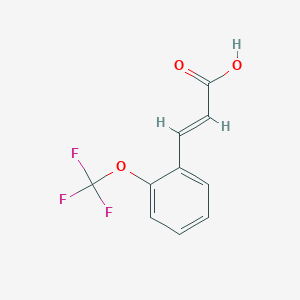
AKS-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKS-19 is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
AKS-19, also known as Tirbanibulin, primarily targets microtubules in cells . Microtubules are key structural elements of the cell cytoskeleton, playing crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Tirbanibulin acts as a microtubule inhibitor, disrupting the polymerization of tubulin and Src kinase signaling . By inhibiting tubulin polymerization, Tirbanibulin prevents the formation of microtubules, thereby disrupting the normal functioning of the cell cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Tirbanibulin is the tubulin polymerization pathway . By inhibiting this pathway, Tirbanibulin disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to a variety of downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution within the body. Additionally, the compound’s metabolic stability and the body’s ability to excrete it can also affect its overall bioavailability .
Result of Action
The primary molecular effect of Tirbanibulin’s action is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis . On a cellular level, this can result in the death of rapidly dividing cells, such as those found in actinic keratoses (AKs) and other forms of skin cancer . This makes Tirbanibulin a potentially effective treatment for these conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, humidity, and pH can affect the stability and bioavailability of the compound . Additionally, the presence of other chemicals or substances in the environment can potentially interact with the compound, influencing its action and efficacy . Therefore, it’s crucial to consider these environmental factors when developing and administering treatments with this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of AKS-19 involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-fluoropyrimidine", "Sodium hydride", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with sodium hydride in dimethylformamide to form an intermediate.", "Step 2: The intermediate is then reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of methanol to form AKS-19.", "Step 3: The product is isolated by extraction with ethyl acetate and purified by recrystallization from water." ] } | |
Numéro CAS |
71970-74-6 |
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



